Dactylyne

Description

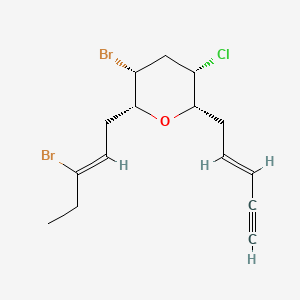

extract of sea hare, Aplysia dactylomela; structure

Structure

2D Structure

3D Structure

Properties

CAS No. |

55306-12-2 |

|---|---|

Molecular Formula |

C15H19Br2ClO |

Molecular Weight |

410.57 g/mol |

IUPAC Name |

(2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane |

InChI |

InChI=1S/C15H19Br2ClO/c1-3-5-6-7-15-13(18)10-12(17)14(19-15)9-8-11(16)4-2/h1,5-6,8,12-15H,4,7,9-10H2,2H3/b6-5+,11-8-/t12-,13+,14-,15+/m1/s1 |

InChI Key |

NZHWXNQBZKBACG-MJYPMMBJSA-N |

Isomeric SMILES |

CC/C(=C/C[C@@H]1[C@@H](C[C@@H]([C@@H](O1)C/C=C/C#C)Cl)Br)/Br |

Canonical SMILES |

CCC(=CCC1C(CC(C(O1)CC=CC#C)Cl)Br)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dactylyne; |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Dactylyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne is a naturally occurring acetylenic dibromochloro ether, first isolated from the sea hare Aplysia dactylomela. This unique halogenated C15 metabolite has garnered significant interest due to its notable biological activity as a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the chemical structure of this compound, including detailed spectroscopic and crystallographic data, alongside the experimental protocols for its isolation, characterization, and pharmacological assessment. Its mechanism of action, particularly its effect on cytochrome P450 enzymes, is also explored, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a structurally complex marine natural product characterized by a nine-membered ether ring, a terminal enyne group, and multiple halogen substitutions.

Systematic Name and Formula

-

IUPAC Name : (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane[1]

-

Molecular Formula : C₁₅H₁₉Br₂ClO

-

CAS Number : 55306-12-2

Physicochemical Properties

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 410.57 g/mol | |

| Exact Mass | 407.9491 Da | |

| Elemental Analysis | C, 43.88%; H, 4.66%; Br, 38.92%; Cl, 8.63%; O, 3.90% | |

| Melting Point | 62.2-63.3 °C | |

| Optical Rotation | [α]²⁵D -36° (c 15.2, CHCl₃) |

Spectroscopic and Crystallographic Data

The definitive structure of this compound was elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon skeleton and the relative stereochemistry of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectral data are summarized in Table 2.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not explicitly available in search results | Data not explicitly available in search results |

Note: While the use of NMR spectroscopy was cited in the structural elucidation of this compound, the specific chemical shift values are not detailed in the provided search results. Access to the original publication by Schmitz et al. (1975) is required for this data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound.

-

High-Resolution Mass Spectrometry : Observed m/z 407.94890, Calculated for C₁₅H₁₉Br₂ClO: 407.94911

X-ray Crystallography

The absolute stereochemistry of this compound was unequivocally established by single-crystal X-ray diffraction.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 8.788(2) Å, b = 12.1383(8) Å, c = 15.752(4) Å |

Biological Activity: Inhibition of Drug Metabolism

This compound has been identified as a potent inhibitor of drug metabolism, specifically targeting the enzymatic processes responsible for the biotransformation of xenobiotics.

In Vivo Effects on Pentobarbital Metabolism

The primary characterized biological activity of this compound is its ability to prolong the hypnotic effects of pentobarbital by inhibiting its metabolic clearance.

| Parameter | Value | Reference |

| Dosage | 25 mg/kg (intraperitoneal) in mice | |

| Effect | Prolonged pentobarbital-induced sleep time by over 10 hours | |

| Mechanism | Inhibition of pentobarbital metabolism, leading to a several-fold increase in its elimination half-life | |

| Toxicity | Nontoxic up to 200 mg/kg (intravenous) |

Experimental Protocols

Isolation of this compound from Aplysia dactylomela

The following is a generalized protocol based on the initial discovery of this compound.

References

Dactylyne: A Comprehensive Technical Guide to its Natural Source and Isolation for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Halogenated Marine Natural Product Dactylyne

Abstract

This compound, a unique halogenated acetylenic dibromochloro ether, has garnered significant interest within the scientific community for its notable biological activities, particularly as an inhibitor of drug metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, the sea hare Aplysia dactylomela, and a detailed examination of the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of marine-derived natural products. The guide includes a summary of quantitative data, detailed experimental protocols derived from the available scientific literature, and visualizations of the isolation workflow and its proposed mechanism of action.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites, offering a vast reservoir of novel chemical entities for drug discovery and development. Among these, this compound stands out as a fascinating example of a halogenated compound with significant pharmacological potential. First isolated from the sea hare Aplysia dactylomela, this compound's unique chemical architecture and its ability to modulate metabolic pathways have made it a subject of considerable research.[1][2][3] This guide aims to consolidate the current knowledge on the natural sourcing and isolation of this compound, providing a technical framework for its further investigation.

Natural Source: The Sea Hare Aplysia dactylomela

This compound is a natural product found in the sea hare Aplysia dactylomela, a species of marine opisthobranch gastropod mollusk.[1][2] These organisms are known to graze on various species of marine algae, and it is widely believed that many of the secondary metabolites found in sea hares are sequestered from their diet and in some cases, structurally modified. The presence of halogenated compounds like this compound in A. dactylomela is often attributed to the consumption of red algae of the genus Laurencia, which are known to produce a rich diversity of halogenated terpenes and other unique metabolites.

A. dactylomela is typically found in shallow tropical and subtropical waters, inhabiting seagrass beds and rocky reefs where their algal food sources are abundant. The collection of these organisms for the purpose of natural product isolation requires careful consideration of ecological and conservation aspects.

Isolation and Purification of this compound

Generalized Experimental Protocol

The following protocol represents a generalized approach for the isolation of this compound. Researchers should optimize these steps based on their specific experimental conditions and the scale of the extraction.

Step 1: Collection and Preparation of Biological Material

-

Specimens of Aplysia dactylomela are collected from their natural habitat.

-

The whole organisms are typically frozen immediately to preserve the chemical integrity of their metabolites.

-

Prior to extraction, the frozen tissue is homogenized to increase the surface area for solvent penetration.

Step 2: Solvent Extraction

-

The homogenized tissue is subjected to exhaustive extraction with an organic solvent. A common approach involves the use of a moderately polar solvent such as methanol or a mixture of methanol and dichloromethane.

-

The extraction is typically performed at room temperature with continuous stirring for an extended period (e.g., 24-48 hours).

-

The process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

The resulting crude extracts are combined and the solvent is removed under reduced pressure to yield a concentrated residue.

Step 3: Solvent Partitioning

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

A typical partitioning scheme involves suspending the extract in a mixture of an aqueous solvent (e.g., water or aqueous methanol) and a non-polar organic solvent (e.g., hexane or dichloromethane).

-

This step helps to remove highly polar (e.g., salts, sugars) and non-polar (e.g., lipids) constituents, thereby enriching the fraction containing this compound. The fraction containing this compound is identified through bioassay-guided fractionation or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 4: Chromatographic Purification

-

The enriched fraction is then subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient). Fractions are collected and analyzed by TLC to identify those containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by HPLC, often using a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of water and acetonitrile or methanol. The elution of this compound is monitored by a UV detector.

-

Step 5: Purity Assessment and Structure Elucidation

-

The purity of the isolated this compound is assessed by HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The chemical structure of the purified compound is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Data

Due to the limited availability of detailed experimental data in the primary literature, the following tables provide known physicochemical properties and representative spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉Br₂ClO | |

| Molecular Weight | 410.57 g/mol | |

| Appearance | - | - |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and ethyl acetate. | General knowledge |

Table 2: Representative Spectroscopic Data for this compound

Disclaimer: The following spectroscopic data is representative and intended for illustrative purposes. The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| δ 5.5 - 6.0 (m) | δ 140 - 145 |

| δ 4.0 - 4.5 (m) | δ 110 - 115 |

| δ 3.5 - 4.0 (m) | δ 75 - 85 |

| δ 2.0 - 3.0 (m) | δ 60 - 70 |

| δ 1.5 - 2.0 (m) | δ 40 - 50 |

| δ 1.0 - 1.5 (t) | δ 30 - 40 |

| δ 20 - 30 | |

| δ 10 - 15 |

Mass Spectrometry (MS):

-

[M+H]⁺: m/z 411.9567 (calculated for C₁₅H₂₀Br₂ClO⁺)

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Aplysia dactylomela.

Proposed Mechanism of Action: Cytochrome P450 Inhibition

This compound has been reported to be an inhibitor of drug metabolism, a function often mediated through the inhibition of cytochrome P450 (CYP450) enzymes. The following diagram provides a conceptual illustration of mechanism-based inhibition of a CYP450 enzyme.

Conclusion

This compound, a halogenated secondary metabolite from the sea hare Aplysia dactylomela, represents a promising lead compound for the development of novel therapeutic agents, particularly those aimed at modulating drug metabolism. This technical guide has provided a consolidated overview of its natural source and a generalized methodology for its isolation and purification. While detailed experimental protocols from the original literature are sparse, the outlined workflow provides a solid foundation for researchers to develop their own optimized procedures. Further investigation into the precise mechanism of action of this compound and its interaction with specific cytochrome P450 isozymes will be crucial for realizing its full therapeutic potential. The continued exploration of marine natural products like this compound is essential for the discovery of new chemical entities that can address unmet medical needs.

References

The Enigmatic Pathway of Dactylyne: A Deep Dive into its Biosynthesis in Aplysia dactylomela’s Algal Diet

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne, a halogenated C15 acetogenin with noteworthy biological activities, has been a subject of interest in marine natural products chemistry. While initially isolated from the sea hare Aplysia dactylomela, it is now understood that this fascinating molecule is not a product of the mollusk's own metabolism. Instead, A. dactylomela sequesters this compound and a variety of other secondary metabolites from its primary food source: red algae of the genus Laurencia. This technical guide delves into the proposed biosynthetic pathway of this compound within Laurencia, presenting the current scientific understanding based on studies of related C15 acetogenins. We will explore the hypothetical enzymatic steps, precursor molecules, and key chemical transformations that lead to the formation of this complex marine natural product. Furthermore, this guide provides an overview of experimental methodologies that can be employed to further elucidate this intricate biosynthetic puzzle, paving the way for future research and potential biotechnological applications.

Introduction: The Dietary Origin of this compound

The sea hare Aplysia dactylomela is a well-known repository of a diverse array of bioactive secondary metabolites, many of which are halogenated.[1][2] Among these is this compound, a C15 acetogenin characterized by a unique cyclic ether structure and the presence of bromine and chlorine atoms.[3][4] Early research focused on the sea hare as the source of these compounds; however, subsequent investigations revealed that A. dactylomela accumulates these metabolites from its diet, which predominantly consists of red algae from the genus Laurencia.[1] Therefore, to understand the biosynthesis of this compound, one must look to the intricate biochemical machinery of these marine algae.

C15 acetogenins from Laurencia are a large family of structurally diverse compounds believed to be derived from fatty acid metabolism through a polyketide pathway. While the complete biosynthetic pathway for this compound has not been definitively elucidated, extensive research on related compounds such as laurencin and laureatin allows for the construction of a plausible biosynthetic hypothesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Laurencia is thought to commence from a C16 fatty acid precursor and proceed through a series of enzymatic reactions involving desaturation, oxidation, halogenation, and cyclization. The following sections outline the hypothetical steps of this pathway.

Precursor Synthesis: From Fatty Acids to a Linear Polyeyne

The journey to this compound is believed to begin with a C16 fatty acid, a common component of algal lipid metabolism. Through a series of desaturase and elongase enzymes, this fatty acid is converted into a linear C15 polyeyne precursor. This process likely involves a specialized polyketide synthase (PKS) or a fatty acid synthase (FAS) complex that catalyzes the iterative condensation of acetate units (or other small carboxylic acids) to build the carbon chain, followed by the introduction of double and triple bonds.

Table 1: Hypothetical Precursors and Intermediates in this compound Biosynthesis

| Compound | Chemical Formula | Proposed Role |

| Palmitic Acid | C₁₆H₃₂O₂ | Initial C16 fatty acid precursor |

| Linear C15 Polyeyne | C₁₅H₁₉- | Key acyclic intermediate prior to cyclization |

| Bromonium Ion Adduct | C₁₅H₁₉Br⁺ | Electrophilic species initiating cyclization |

| Cyclic Ether Intermediate | C₁₅H₁₉BrO | Product of the initial bromoetherification |

| This compound | C₁₅H₁₉Br₂ClO | Final halogenated C15 acetogenin |

The Key Step: Bromonium Ion-Induced Cyclization

A central and widely accepted hypothesis for the formation of the characteristic cyclic ether rings in Laurencia acetogenins is a bromonium ion-induced cyclization cascade. In this proposed mechanism, a brominase or haloperoxidase enzyme catalyzes the electrophilic attack of a bromonium ion (Br⁺) onto a double bond of the linear polyeyne precursor. This initiates a cascade of intramolecular cyclizations, forming the core cyclic ether structure of the molecule. The regioselectivity and stereoselectivity of this cyclization are crucial in determining the final structure of the acetogenin.

Halogenation and Final Modifications

Following the initial bromoetherification, further enzymatic modifications are necessary to yield this compound. These likely include the action of specific halogenases to introduce the second bromine atom and the chlorine atom. The precise timing and order of these halogenation events are yet to be determined. Other enzymes, such as oxidases and reductases, may also be involved in tailoring the final structure.

Caption: A proposed biosynthetic pathway for this compound in Laurencia species.

Key Enzymes in the Biosynthetic Machinery

While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, based on the proposed pathway, several enzyme classes are likely involved.

Table 2: Putative Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function |

| Fatty Acid Synthases (FAS) / Polyketide Synthases (PKS) | Synthesis of the C15 carbon backbone. |

| Desaturases | Introduction of double and triple bonds in the fatty acid chain. |

| Haloperoxidases (Brominases) | Catalyze the initial bromonium ion-induced cyclization. |

| Halogenases | Introduction of additional bromine and chlorine atoms. |

| Cytochrome P450 Monooxygenases | May be involved in oxidation and other tailoring reactions. |

Experimental Protocols for Studying this compound Biosynthesis

Elucidating the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Precursor feeding studies with labeled compounds are a powerful tool to trace the incorporation of putative precursors into the final molecule.

General Experimental Workflow for Precursor Feeding Studies

Caption: A general workflow for precursor feeding studies in Laurencia.

Detailed Methodology for a Radiolabeling Experiment

The following protocol is adapted from studies on the biosynthesis of brominated metabolites in Laurencia and can be modified for investigating this compound biosynthesis.

Objective: To determine the incorporation of a radiolabeled precursor into this compound.

Materials:

-

Axenic culture of a this compound-producing Laurencia species.

-

Sterile artificial seawater (ASW) medium.

-

Radiolabeled precursor (e.g., [¹⁴C]-acetate, [¹⁴C]-palmitic acid, or a synthesized [¹⁴C]-labeled polyeyne).

-

Liquid scintillation counter.

-

Solvents for extraction (e.g., dichloromethane, methanol).

-

Chromatography supplies (silica gel for column chromatography, TLC plates).

-

HPLC system for final purification.

-

NMR and mass spectrometry for structural confirmation.

Procedure:

-

Culturing: Grow the Laurencia species under controlled conditions (light, temperature) in sterile ASW to obtain sufficient biomass.

-

Precursor Administration: Introduce the radiolabeled precursor to the culture medium at a known concentration.

-

Incubation: Incubate the algae with the labeled precursor for a defined period (e.g., 24-72 hours).

-

Harvesting and Extraction: Harvest the algal biomass, rinse with fresh ASW, and extract the total lipids with an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).

-

Fractionation and Isolation:

-

Perform silica gel column chromatography on the crude extract to separate fractions based on polarity.

-

Monitor fractions for radioactivity using a liquid scintillation counter.

-

Further purify the radioactive fractions using thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to isolate pure this compound. Co-injection with an authentic standard of this compound is recommended for identification.

-

-

Analysis:

-

Confirm the identity and purity of the isolated this compound using NMR and mass spectrometry.

-

Quantify the amount of radioactivity incorporated into the this compound molecule using a liquid scintillation counter.

-

Calculate the specific incorporation of the label to determine the efficiency of the precursor's conversion to this compound.

-

Future Directions and Conclusion

The biosynthesis of this compound and other C15 acetogenins in Laurencia remains a fertile ground for research. Future efforts should focus on:

-

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of this compound-producing Laurencia species to identify candidate genes for PKS, halogenases, and other biosynthetic enzymes.

-

Enzyme Characterization: Heterologous expression and biochemical characterization of these candidate enzymes to confirm their function.

-

Advanced Precursor Feeding Studies: Utilization of stable isotope-labeled precursors (e.g., ¹³C, ²H) coupled with NMR and mass spectrometry to precisely map the biosynthetic pathway and identify intermediates.

References

- 1. Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Spectroscopic Profile of Dactylyne: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dactylyne, a halogenated marine natural product. This compound, an acetylenic dibromochloro ether isolated from the sea hare Aplysia dactylomela, has garnered interest for its unique chemical structure and biological activity. This document consolidates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support ongoing research and development efforts.

Chemical Structure

This compound possesses a complex molecular architecture with the chemical formula C₁₅H₁₉Br₂ClO.[1] Its structure features a nine-membered ether ring, a conjugated enyne system, and multiple stereocenters, making its complete spectroscopic characterization essential for unambiguous identification and further chemical modification.

Spectroscopic Data Summary

The definitive spectroscopic characterization of this compound was first reported by F. J. Schmitz and his collaborators in 1975. While the complete original dataset is detailed in their seminal publication in the Journal of Organic Chemistry, this guide provides a structured summary of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of this compound. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| ... | ... | ... | ... |

| (Note: Specific proton assignments and coupling constants are detailed in the primary literature.) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data unavailable | Data unavailable |

| ... | ... |

| (Note: Specific carbon assignments are detailed in the primary literature.) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. Key absorptions are expected for the carbon-carbon triple and double bonds, as well as the carbon-oxygen and carbon-halogen bonds.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data unavailable | C≡C-H stretch (alkyne) |

| Data unavailable | C=C stretch (alkene) |

| Data unavailable | C-O-C stretch (ether) |

| Data unavailable | C-Br stretch |

| Data unavailable | C-Cl stretch |

| (Note: Specific peak positions and intensities are detailed in the primary literature.) |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The isotopic pattern resulting from the presence of two bromine atoms and one chlorine atom is a characteristic feature in the mass spectrum.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Ion | Relative Abundance (%) |

| Data unavailable | [M]⁺ | Data unavailable |

| Data unavailable | [M+H]⁺ | Data unavailable |

| Data unavailable | Isotopic Peaks | Data unavailable |

| (Note: The exact mass and isotopic distribution are detailed in the primary literature.) |

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-defined procedures. The following is a generalized workflow based on standard practices for the characterization of marine natural products.

Isolation and Purification

-

Extraction: The sea hare Aplysia this compound is typically collected and its digestive glands are extracted with a suitable organic solvent, such as a mixture of chloroform and methanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent, typically chloroform-d (CDCl₃). Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed for the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of this compound. The analysis can be performed using techniques such as electrospray ionization (ESI) or electron ionization (EI).

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

This technical guide summarizes the key spectroscopic data and analytical methodologies for this compound. While the specific quantitative data from the original publication by Schmitz et al. could not be reproduced here, the provided framework and general information serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. For detailed experimental values and procedures, readers are directed to the primary literature.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dactylyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne is a naturally occurring acetylenic dibromochloro ether originally isolated from the sea hare Aplysia dactylomela. This unique halogenated cyclic ether has garnered scientific interest due to its notable biological activity as a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling concepts are visualized using diagrams for enhanced clarity.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₁₅H₁₉Br₂ClO.[1] Its molecular structure features a tetrahydropyran ring substituted with bromo, chloro, and two unsaturated carbon chains.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉Br₂ClO | [1] |

| Molecular Weight | 410.57 g/mol | [1] |

| IUPAC Name | (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane | PubChem |

| CAS Number | 55306-12-2 | [1] |

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 5.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 407.9491 g/mol | [1] |

| Monoisotopic Mass | 407.9491 g/mol | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Complexity | 383 | PubChem |

Spectroscopic Data

The structural elucidation of this compound was originally accomplished through a combination of spectroscopic techniques. While the complete raw spectra are not available in recent literature, the key analytical methods used for its characterization are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the complex stereochemistry and connectivity of this compound. Although specific chemical shift assignments from the original isolation papers are not widely accessible, a general approach to its NMR analysis would involve:

-

¹H NMR: Identification of signals corresponding to olefinic protons, protons adjacent to halogens and the ether oxygen, and protons of the alkyl chains. Coupling constants would be crucial in establishing the relative stereochemistry of the substituents on the tetrahydropyran ring.

-

¹³C NMR: Identification of carbon signals for the unsaturated carbons (alkene and alkyne), carbons bearing halogens, and the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in this compound. Expected characteristic absorption bands would include:

-

C-H stretching: For sp³, sp², and sp hybridized carbons.

-

C≡C stretching: For the terminal alkyne.

-

C=C stretching: For the alkene moieties.

-

C-O stretching: For the ether linkage in the tetrahydropyran ring.

-

C-Br and C-Cl stretching: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic cluster for the molecular ion peak, confirming the presence and number of these halogen atoms. Fragmentation patterns would provide further structural information about the different substituents and the cyclic core.

Experimental Protocols

Isolation of this compound from Aplysia dactylomela

This compound is a natural product isolated from the sea hare Aplysia dactylomela. The general workflow for its isolation from the organism is depicted below.

Methodology:

-

Collection and Extraction: Specimens of Aplysia dactylomela are collected and their digestive glands are typically dissected and homogenized. The homogenized tissue is then subjected to solvent extraction, often using a mixture of polar and non-polar solvents like ethanol and chloroform, to isolate the organic-soluble secondary metabolites.

-

Chromatographic Separation: The resulting crude extract is a complex mixture of compounds. Initial purification is generally achieved through column chromatography on a silica gel stationary phase, with a gradient of solvents of increasing polarity.

-

Further Purification: Fractions containing compounds with similar polarity to this compound are further purified using high-performance liquid chromatography (HPLC), often with a reverse-phase column, to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure this compound is then confirmed using spectroscopic methods as described in Section 2.

Pentobarbital-Induced Sleep Time Assay

The primary biological activity of this compound is its ability to inhibit the metabolism of pentobarbital, thereby prolonging its hypnotic effect. This is typically evaluated using a pentobarbital-induced sleep time assay in a murine model.

Methodology:

-

Animals: Male mice are typically used for this assay. They are acclimated to the laboratory conditions for a set period before the experiment.

-

Grouping: Animals are randomly divided into a control group and one or more treatment groups.

-

Administration: The treatment group receives an intraperitoneal (i.p.) injection of this compound dissolved in a suitable vehicle. A 25 mg/kg dose has been reported to be effective. The control group receives an i.p. injection of the vehicle alone.

-

Induction of Sleep: After a predetermined time to allow for the absorption and distribution of this compound, all animals are administered an i.p. injection of a sub-hypnotic or hypnotic dose of pentobarbital.

-

Measurement of Sleep Parameters:

-

Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is assessed by placing the animal on its back; the inability to return to the prone position within a short time (e.g., 30 seconds) indicates the onset of sleep.

-

Sleep Duration: The time from the loss to the regaining of the righting reflex is measured as the duration of sleep.

-

-

Data Analysis: The sleep latency and duration for the treatment group are compared to the control group using appropriate statistical methods. A significant increase in sleep duration in the this compound-treated group indicates inhibition of pentobarbital metabolism.

Mechanism of Action: Inhibition of Drug Metabolism

The prolongation of pentobarbital-induced sleep by this compound is attributed to its inhibition of hepatic drug-metabolizing enzymes. The primary family of enzymes responsible for the metabolism of a wide variety of xenobiotics, including pentobarbital, is the cytochrome P450 (CYP) superfamily.

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of various substrates. This process, known as Phase I metabolism, generally increases the water solubility of compounds, facilitating their excretion from the body. By inhibiting these enzymes, this compound slows down the breakdown of co-administered drugs like pentobarbital, leading to higher plasma concentrations and a prolonged therapeutic effect.

Cytochrome P450 Inhibition Assay

To determine which specific CYP isoforms are inhibited by this compound and to quantify the extent of this inhibition (e.g., IC₅₀ values), an in vitro cytochrome P450 inhibition assay is employed. This assay typically uses human liver microsomes, which are rich in CYP enzymes, or recombinant human CYP isoforms.

Methodology:

-

Incubation: A specific probe substrate for a particular CYP isoform is incubated with human liver microsomes or a recombinant CYP enzyme in the presence of NADPH (a necessary cofactor) and varying concentrations of this compound.

-

Metabolite Formation: The reaction is allowed to proceed for a set time, after which it is quenched.

-

Quantification: The amount of the specific metabolite formed from the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the rate in its absence (control). The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is then calculated.

By performing this assay with a panel of different CYP isoform-specific substrates, the inhibitory profile of this compound across the major drug-metabolizing enzymes can be determined.

Signaling Pathways

Currently, the known biological activity of this compound is primarily centered on its direct inhibition of metabolic enzymes, specifically the cytochrome P450 system. There is limited information available in the scientific literature regarding the effects of this compound on other specific intracellular signaling pathways. Future research may explore whether this compound's interaction with metabolic enzymes has downstream consequences on cellular signaling or if it interacts with other molecular targets.

Conclusion

This compound is a fascinating marine natural product with a potent and specific biological activity. Its ability to inhibit drug metabolism highlights the potential of natural products as pharmacological tools and as leads for the development of new therapeutic agents. This guide has summarized the current knowledge of this compound's physical and chemical properties and provided an overview of the experimental protocols used to study this molecule. Further research is warranted to fully elucidate its spectroscopic characteristics, obtain precise physical property data, and explore its detailed interactions with the full spectrum of cytochrome P450 enzymes and other potential biological targets.

References

Dactylyne: A Technical Overview of a Marine-Derived Drug Metabolism Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a naturally occurring, halogenated C15 acetogenin originally isolated from the sea hare Aplysia dactylomela. Structurally, it is characterized as an acetylenic dibromochloro ether.[1][2] While initial pharmacological screenings revealed no direct effects on the cardiovascular, respiratory, or central nervous systems, this compound has been identified as a potent inhibitor of drug metabolism.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity, biological activity, and the experimental basis for these findings.

Chemical and Physical Properties

This compound is a complex molecule with the molecular formula C15H19Br2ClO.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55306-12-2 | |

| Molecular Formula | C15H19Br2ClO | |

| Molecular Weight | 410.57 g/mol | |

| IUPAC Name | (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane |

Biological Activity: Inhibition of Pentobarbital Metabolism

The most significant reported biological activity of this compound is its ability to inhibit the metabolism of the barbiturate pentobarbital, thereby potentiating its hypnotic effects.

In Vivo Effects

In a key study, the administration of this compound to mice prior to the induction of sleep with pentobarbital led to a dramatic increase in sleep duration. The primary quantitative findings from this research are summarized below.

| Treatment Group | Dose of this compound (ip) | Effect on Pentobarbital-Induced Sleep Time in Mice |

| This compound | 25 mg/kg | Prolonged by more than 10 hours |

This potentiation of pentobarbital's effects is attributed to the inhibition of its metabolic pathways. The study demonstrated that this compound administration led to a several-fold increase in the elimination half-life of pentobarbital. This compound was reported to be non-toxic up to a dose of 200 mg/kg intravenously in mice.

Experimental Protocols

Pentobarbital-Induced Sleep Time Assay

-

Animals: Male mice are used for the experiment.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a standard period before the experiment.

-

Grouping: Mice are divided into a control group and a this compound-treated group.

-

Administration of this compound: The this compound-treated group receives an intraperitoneal (ip) injection of this compound (e.g., 25 mg/kg) dissolved in a suitable vehicle. The control group receives an equivalent volume of the vehicle alone.

-

Induction of Sleep: After a predetermined period following the this compound or vehicle injection, all animals are administered a hypnotic dose of pentobarbital via intraperitoneal injection.

-

Measurement of Sleep Time: The onset of sleep is determined by the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.

-

Data Analysis: The mean sleep duration for the control and this compound-treated groups are calculated and compared statistically to determine the significance of any observed differences.

Postulated Mechanism of Action

The observed prolongation of pentobarbital's effects strongly suggests that this compound acts as an inhibitor of the hepatic enzymes responsible for drug metabolism. Pentobarbital is primarily metabolized by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Although the specific CYP isozymes inhibited by this compound have not been reported, it is hypothesized that this compound or one of its metabolites interferes with this enzymatic degradation process.

Visualizations

Experimental Workflow for Assessing this compound's Effect on Pentobarbital-Induced Sleep

Caption: Experimental workflow for evaluating the effect of this compound on pentobarbital-induced sleep time in mice.

Conclusion

This compound stands out as a marine natural product with a specific and potent biological activity as a drug metabolism inhibitor. Its ability to significantly prolong the effects of pentobarbital highlights its potential as a pharmacological tool for studying drug metabolism and as a lead compound for the development of new drug metabolism modulators. Further research is warranted to elucidate the precise molecular mechanism of action, including the identification of the specific cytochrome P450 isozymes inhibited by this compound, and to explore its potential effects on the metabolism of other therapeutic agents.

References

Unveiling the Bioactive Potential: A Technical Guide to Crude Extracts of Aplysia dactylomela

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with crude extracts derived from the sea hare, Aplysia dactylomela. This marine invertebrate is the natural source of the halogenated acetogenin dactylyne, and its extracts have demonstrated a compelling range of cytotoxic, antimicrobial, and anti-inflammatory properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development in this promising area of marine natural products.

It is important to note that while this compound is a prominent compound isolated from Aplysia dactylomela, the scientific literature primarily focuses on the biological activities of various crude extracts of the whole organism or its secretions, rather than a specifically designated "crude this compound extract." This guide will therefore focus on the broader bioactive potential of these crude extracts.

Biological Activities of Aplysia dactylomela Crude Extracts

Crude extracts from Aplysia dactylomela have been shown to exhibit a spectrum of biological activities, making them a subject of interest for drug discovery. The primary activities investigated include cytotoxicity against cancer cell lines, inhibition of microbial growth, and modulation of inflammatory responses.

Cytotoxic Activity

Various extracts of Aplysia dactylomela have demonstrated significant cytotoxic effects against a range of cancer cell lines. These findings suggest the presence of potent anti-cancer compounds within the sea hare's tissues and secretions.

Table 1: Cytotoxic Activity of Aplysia dactylomela Preparations

| Preparation | Cell Line(s) | Key Findings | Reference(s) |

| Hexane Soluble Material of MeOH-CHCl3 (1:1) Extract | MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), SF-268 (CNS cancer) | Potent in vitro cytotoxicity, with approximately 0%, 0%, and 4% growth of treated cells compared to untreated cells, respectively. | [1] |

| Isolated Sesquiterpenes | HeLa (cervical cancer), Hep-2 (larynx cancer), Vero (non-tumoral) | Evaluation of in vitro cytotoxicity of six isolated sesquiterpenes. | [2] |

| Isolated Chamigrenes | HM02 (gastric cancer), HEP G2 (liver cancer), MCF 7 (breast cancer) | Significant cytotoxicity with IC50 values for some compounds below 1.0 µg/mL. | [3] |

| Isolated Aplydactylonin B | HepG2 (liver cancer), DU145 (prostate cancer), A549 (lung cancer) | IC50 values of 4.08 ± 0.63 µM, 38.64 ± 1.04 µM, and 12.33 ± 0.95 µM, respectively. |

Antimicrobial Activity

The purple fluid secreted by Aplysia dactylomela as a defense mechanism has been found to possess notable antimicrobial properties. This secretion contains a variety of bioactive compounds that inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Aplysia dactylomela Purple Fluid

| Bacterial Species | Type | Activity of Crude Fluid (0.48 mg protein) | Activity of Dialyzed Fluid (0.30 mg protein) | Reference(s) |

| Staphylococcus aureus | Gram-positive | Bacteriostatic | Bacteriostatic | [4] |

| Pseudomonas aeruginosa | Gram-negative | Bacteriostatic | Bacteriostatic | |

| Proteus vulgaris | Gram-negative | Bacteriostatic | Bacteriostatic | |

| Various Gram-positive and Gram-negative bacteria | - | Growth inhibition observed. | Growth inhibition observed. | |

| - | - | Minimum Inhibitory Concentration (MIC) of 0.625 mg protein/ml. | - |

Anti-inflammatory Activity

Research into the anti-inflammatory potential of Aplysia dactylomela has led to the isolation of specific compounds with potent activity. These findings indicate that crude extracts may also possess anti-inflammatory effects worthy of further investigation.

Table 3: Anti-inflammatory Activity of a Compound Isolated from Aplysia dactylomela

| Compound | Assay | Target Cells | IC50 Value | Reference(s) |

| Dactyloditerpenol acetate | Thromboxane B2 (TXB2) generation | Escherichia coli lipopolysaccharide (LPS)-activated rat neonatal microglia | 0.4 µM | |

| Dactyloditerpenol acetate | Superoxide anion (O2-) generation | Escherichia coli lipopolysaccharide (LPS)-activated rat neonatal microglia | 1 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Preparation of Aplysia dactylomela Crude Extract

A general protocol for the preparation of a crude extract from Aplysia dactylomela is as follows:

-

Collection and Preparation: Collect specimens of Aplysia dactylomela. Freeze-dry the specimens to remove water content.

-

Extraction: Homogenize the dried tissue and extract with a 1:1 mixture of methanol (MeOH) and chloroform (CHCl3).

-

Partitioning: Partition the resulting extract between hexane and water to separate compounds based on polarity. The hexane-soluble fraction often contains many of the bioactive terpenoids.

-

Further Fractionation (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel and high-performance liquid chromatography (HPLC) to isolate individual compounds.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of the crude extract or isolated compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the extract concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the crude extract in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no extract) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the bacterium.

Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay measures the ability of a substance to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the macrophages in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the crude extract for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plate for a designated period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or cytokines like TNF-α and IL-6 using ELISA kits.

-

Data Analysis: Determine the percentage of inhibition of the inflammatory mediators by the extract compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by crude extracts of Aplysia dactylomela are not yet fully elucidated, the observed biological activities provide clues to their potential mechanisms of action.

Cytotoxicity and Apoptosis

The potent cytotoxic activity of extracts and isolated compounds suggests the induction of apoptosis, or programmed cell death, in cancer cells. One study on a newly isolated sesquiterpene from Aplysia dactylomela showed an increase in early apoptotic cells and caspase-3 activity in HepG2 cells, along with an induction of sub-G1 phase arrest. This points towards the involvement of the caspase cascade, a key component of the apoptotic pathway.

Caption: Postulated involvement of Aplysia dactylomela extract in apoptotic pathways.

Anti-inflammatory Mechanism

The inhibition of inflammatory mediators in LPS-stimulated macrophages suggests that bioactive compounds in the extract may interfere with pro-inflammatory signaling pathways. A likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response initiated by LPS.

Caption: Potential inhibition of the NF-κB signaling pathway by A. dactylomela extract.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the biological activity of crude extracts from Aplysia dactylomela.

Caption: General experimental workflow for bioactivity screening of A. dactylomela extracts.

Conclusion and Future Directions

Crude extracts from the sea hare Aplysia dactylomela represent a rich source of bioactive compounds with demonstrated cytotoxic, antimicrobial, and anti-inflammatory potential. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this promising area.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating crude extracts using a wider range of assays to uncover novel biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the active constituents.

-

Bioassay-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed biological effects.

-

Synergistic Effects: Investigating potential synergistic interactions between different compounds within the crude extract.

The continued exploration of the chemical diversity and biological activity of Aplysia dactylomela holds significant promise for the discovery of new therapeutic agents.

References

Dactylyne: A Technical Guide to a Marine-Derived Drug Metabolism Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne, a halogenated acetylenic ether first isolated from the sea hare Aplysia dactylomela, represents a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It includes a summary of its chemical properties, key experimental findings, and detailed protocols for its total synthesis. The primary mechanism of action of this compound is the inhibition of hepatic microsomal enzymes, leading to a significant potentiation of the effects of drugs metabolized by this system, such as pentobarbital. This document consolidates the available data to serve as a valuable resource for researchers investigating novel enzyme inhibitors and drug-drug interactions.

Introduction

This compound is a marine natural product that has garnered interest due to its unique chemical structure and significant biological activity. First reported in 1978, it was identified as a potent inhibitor of drug metabolism with a relatively low toxicity profile.[1] This guide details the foundational research on this compound, offering insights into its discovery and potential as a pharmacological tool.

Discovery and History

This compound was first isolated from the sea hare Aplysia dactylomela.[1][2] The initial investigation into its pharmacological properties was conducted by Kaul and Kulkarni in 1978, who described it as an acetylenic dibromochloro ether.[1][2] Their seminal work established this compound as a powerful inhibitor of pentobarbital metabolism in mice, significantly prolonging its hypnotic effects. This discovery highlighted the potential of marine organisms as a source of novel pharmacologically active compounds.

Chemical and Physical Properties

This compound is characterized by its complex halogenated and acetylenic structure.

| Property | Value |

| Chemical Formula | C₁₅H₁₉Br₂ClO |

| Molecular Weight | 410.57 g/mol |

| CAS Number | 55306-12-2 |

| Description | Acetylenic dibromochloro ether |

Pharmacological Data

The primary reported pharmacological effect of this compound is the potentiation of pentobarbital-induced sleep time through the inhibition of its metabolism.

In Vivo Studies: Potentiation of Pentobarbital Hypnosis

The foundational in vivo experiments demonstrated the significant impact of this compound on the duration of pentobarbital-induced sleep in mice.

| Treatment Group | Dose of this compound (mg/kg, i.p.) | Dose of Pentobarbital (mg/kg, i.p.) | Observation | Reference |

| Control | 0 | Not specified | Normal sleep duration | Kaul & Kulkarni, 1978 |

| This compound | 25 | Not specified | Prolonged sleep time by >10 hours | Kaul & Kulkarni, 1978 |

Pharmacokinetic Effects

The prolonged sleep time was attributed to a significant alteration in the pharmacokinetics of pentobarbital.

| Parameter | Effect of this compound (25 mg/kg, i.p.) | Reference |

| Pentobarbital Elimination Half-life | Increased "several folds" | Kaul & Kulkarni, 1978 |

Toxicology

Initial toxicological assessments indicated a favorable safety profile for this compound.

| Route of Administration | Maximum Non-Toxic Dose (mg/kg) | Reference |

| Intravenous (i.v.) | 200 | Kaul & Kulkarni, 1978 |

Mechanism of Action

This compound's pharmacological effects are a direct consequence of its inhibition of hepatic microsomal enzymes, the primary system responsible for the metabolism of a wide range of xenobiotics, including pentobarbital.

Inhibition of Hepatic Microsomal Enzymes

The available evidence strongly suggests that this compound targets the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. While the specific CYP isozymes inhibited by this compound have not been reported in the reviewed literature, the significant impact on pentobarbital metabolism points towards inhibition of one or more of the key drug-metabolizing CYPs.

Caption: Proposed mechanism of this compound's potentiation of pentobarbital effects.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound. The protocols for isolation and in-vivo pharmacology are based on information from available abstracts, as the full primary literature could not be obtained.

Isolation of this compound from Aplysia dactylomela

Note: The following is a generalized protocol based on abstracts. Specific details from the original publication by Kaul and Kulkarni (1978) may vary.

-

Collection and Extraction: Specimens of Aplysia dactylomela are collected and homogenized. The homogenate is then subjected to solvent extraction, likely using a series of organic solvents with increasing polarity to partition the various secondary metabolites.

-

Chromatographic Separation: The crude extract is fractionated using column chromatography over silica gel or a similar stationary phase. Elution with a gradient of solvents (e.g., hexane, ethyl acetate) is performed to separate compounds based on polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and spectroscopic methods, are pooled and further purified using techniques such as high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Generalized workflow for the isolation of this compound.

In Vivo Pharmacological Assay: Pentobarbital-Induced Sleep Time

Note: The following is a generalized protocol based on abstracts. Specific details from the original publication by Kaul and Kulkarni (1978) may vary.

-

Animals: Male mice are used for the experiment.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.

-

Grouping: Mice are randomly divided into a control group and a this compound-treated group.

-

Drug Administration:

-

The control group receives a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

-

The treatment group receives this compound (25 mg/kg) dissolved in a suitable vehicle via i.p. injection.

-

-

Pentobarbital Administration: After a predetermined time following the initial injection, all animals receive an i.p. injection of a hypnotic dose of pentobarbital.

-

Measurement of Sleep Time: The onset of sleep is determined by the loss of the righting reflex. The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.

-

Data Analysis: The mean sleep duration for each group is calculated and compared using appropriate statistical methods.

Total Synthesis of (-)-Dactylyne

The first total synthesis of (-)-dactylyne was reported by Gao and Murai in 1992. The following is a summary of the key steps in their synthetic route. For full experimental details, including reagent quantities and reaction conditions, please refer to the original publication.

Retrosynthetic Analysis: The synthesis plan involved the disconnection of the target molecule to a key all-cis-substituted tetrahydropyran intermediate. This intermediate was envisioned to be formed from an acyclic halogenated epoxy alcohol.

Key Synthetic Steps:

-

Starting Material: The synthesis commences from a readily available chiral starting material to establish the desired stereochemistry.

-

Epoxidation and Halogenation: A series of reactions are employed to introduce the epoxide and halogen atoms onto the acyclic precursor.

-

Intramolecular Ring Closure: A key step involves the stereoselective intramolecular cyclization of the epoxy alcohol to form the tetrahydropyran ring with the correct cis-stereochemistry.

-

Side Chain Elaboration: The two side chains are installed using Wittig-type olefination reactions.

-

Final Functional Group Manipulations: The synthesis is completed through functional group interconversions to yield (-)-dactylyne.

Conclusion and Future Directions

This compound stands out as a potent inhibitor of drug metabolism of marine origin. Its ability to significantly prolong the effects of pentobarbital highlights its potential as a tool for studying hepatic enzyme systems. Future research should focus on several key areas:

-

Elucidation of the Specific CYP Isozyme Inhibition Profile: Identifying the specific cytochrome P450 enzymes inhibited by this compound and determining their IC50 values would provide a more precise understanding of its mechanism of action and potential for drug-drug interactions.

-

Investigation of Other Biological Activities: While the inhibition of drug metabolism is its most prominent reported activity, further screening for other potential pharmacological effects, such as cytotoxicity or modulation of signaling pathways, is warranted.

-

Structure-Activity Relationship Studies: The total synthesis of this compound opens the door for the creation of analogs. Synthesizing and testing derivatives could elucidate the key structural features required for its inhibitory activity and potentially lead to the development of more potent or selective inhibitors.

The study of this compound underscores the vast potential of marine natural products as a source of novel chemical entities with significant pharmacological properties, offering promising avenues for future drug discovery and development.

References

Theoretical Insights into the Stereoisomers of Dactylyne: A Computational Perspective

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on the stereoisomers of dactylyne, a halogenated marine natural product. This compound, isolated from the sea hare Aplysia dactylomela, has garnered interest for its unique chemical structure and biological activity. This document summarizes the key computational findings, outlines the methodologies employed in such theoretical investigations, and visually represents the logical workflows and potential mechanisms of action.

Core Findings from Theoretical Studies

Theoretical and computational chemistry play a crucial role in understanding the structure-activity relationships of complex natural products like this compound. A pivotal study in this area utilized Density Functional Theory (DFT) to investigate the stereoisomers of this compound, providing insights into their stability and reactivity.[1][2]

The primary goals of these computational investigations were to:

-

Determine the most stable configurations of this compound's stereoisomers in the gas phase.[1][2]

-

Calculate quantum chemical descriptors to predict the reactivity of each stereoisomer.[1]

-

Identify the most probable sites for intermolecular interactions.

Key findings from the abstract of the foundational study by Farrokhnia, Nabipour, and Bargahi indicate that the configuration of the stereoisomers has a discernible effect on their electronic and structural properties, which in turn governs their overall reactivity. The unsaturated region of the this compound molecule was identified as the most probable site for interactions.

Data Presentation

While the full quantitative data from the primary theoretical study on this compound stereoisomers is not publicly available, the following table outlines the key parameters that were investigated. Access to the full research paper would be required to populate this table with the specific numerical values for each stereoisomer.

| Stereoisomer | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Chemical Potential (μ) | Global Softness (S) | Electrophilicity Index (ω) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Isothis compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Other Stereoisomers | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental and Computational Protocols

The following section details the generalized methodologies and computational protocols typically employed in the theoretical study of natural product stereoisomers, based on the available literature.

Conformational Analysis and Geometry Optimization

A crucial first step in the theoretical analysis of flexible molecules like this compound is a thorough conformational search to identify the low-energy conformers for each stereoisomer. This is typically achieved through:

-

Initial 3D Structure Generation: Building the initial 3D structures of all possible stereoisomers.

-

Molecular Mechanics (MM) Conformational Search: Employing a force field-based method to rapidly explore the conformational space and identify a set of low-energy conformers.

-

Quantum Mechanics (QM) Geometry Optimization: The low-energy conformers from the MM search are then subjected to geometry optimization using a more accurate QM method, such as Density Functional Theory (DFT).

The foundational study on this compound stereoisomers employed DFT calculations at the B3LYP level of theory to determine the most stable configurations.

Calculation of Quantum Chemical Descriptors

Once the optimized geometries of the most stable conformers are obtained, various quantum chemical descriptors are calculated to understand their electronic properties and reactivity. These include:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) are calculated. These descriptors provide insights into the overall reactivity of the molecule.

-

Electron Density Analysis: Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to analyze the electron density distribution, identify bond characteristics, and pinpoint potential sites for nucleophilic and electrophilic attack. The study on this compound utilized QTAIM and NBO analyses to support their findings on the reactivity of the stereoisomers.

Visualizations

Logical Workflow for Theoretical Stereoisomer Analysis

The following diagram illustrates a typical workflow for the theoretical investigation of natural product stereoisomers.

Proposed Mechanism of this compound's Biological Activity

This compound has been identified as an inhibitor of pentobarbital metabolism. This suggests an interaction with the cytochrome P450 (CYP450) enzyme system, which is a major pathway for drug metabolism in the liver. The following diagram illustrates this proposed mechanism of action.

References

Methodological & Application

Total Synthesis of (-)-Dactylyne and (-)-Isodactylyne: A Detailed Guide

Researchers, scientists, and drug development professionals are provided with a comprehensive overview of the total synthesis of the marine-derived natural products, (-)-dactylyne and (-)-isodactylyne. This document details the synthetic strategy, key experimental protocols, and available quantitative data, offering insights into the construction of these complex molecules.

(-)-Dactylyne and (-)-isothis compound are halogenated C15 acetogenins isolated from the sea hare Aplysia dactylomela. These compounds have garnered interest due to their unique structural features and potential as pharmacological agents. The first total synthesis of these natural products was accomplished by Gao and Murai in 1992, establishing a foundational route for accessing these molecules and their analogs for further biological evaluation.

Synthetic Strategy Overview

The total synthesis of (-)-dactylyne and (-)-isothis compound hinges on a convergent strategy, featuring several key transformations to construct the characteristic substituted tetrahydropyran ring and the appended side chains. The critical steps in this synthetic endeavor include a stereoselective construction of the core ring system, an intramolecular ring closure, and effective double elongation reactions to install the enyne and vinyl bromide functionalities.

The general workflow for the synthesis can be visualized as follows:

Caption: Overall synthetic workflow for (-)-Dactylyne and (-)-Isothis compound.

Key Experimental Protocols

The following protocols represent generalized procedures for the key chemical transformations involved in the total synthesis of (-)-dactylyne and (-)-isothis compound. Researchers should note that specific conditions such as reaction times, temperatures, and concentrations may require optimization for specific substrates.

Swern Oxidation of a Primary Alcohol to an Aldehyde

This reaction is crucial for preparing the aldehyde precursors necessary for subsequent chain elongation steps.

-

Materials:

-

Primary alcohol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15 minutes.[1][2][3][4][5]

-

A solution of the primary alcohol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is stirred for an additional 15 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography.

-

Caption: Key steps in the Swern Oxidation.

DIBAH Reduction of an Enone to an Allylic Alcohol

Diisobutylaluminum hydride (DIBAH) is employed for the selective reduction of enones to the corresponding allylic alcohols.

-

Materials:

-

α,β-Unsaturated ketone (enone)

-

Diisobutylaluminum hydride (DIBAH), 1.0 M solution in hexanes

-

Diethyl ether or Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

-

-

Procedure:

-

The enone (1.0 equivalent) is dissolved in anhydrous diethyl ether or toluene and cooled to -78 °C under an inert atmosphere.

-

A 1.0 M solution of DIBAH in hexanes (2.2 equivalents) is added dropwise to the cooled solution.

-

The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride or Rochelle's salt solution at -78 °C.

-

The mixture is allowed to warm to room temperature and stirred until a precipitate forms.

-

The solid is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude allylic alcohol is purified by flash column chromatography.

-

Wittig Reaction for Vinyl Bromide Synthesis

The formation of the vinyl bromide moiety is achieved through a Wittig-type reaction using a bromine-substituted phosphonium ylide.

-

Materials:

-

Aldehyde

-

(Bromomethyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS))

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-